![molecular formula C18H25NO3 B262511 2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B262511.png)
2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a cyclohexane derivative with a carbamoyl and carboxylic acid functional group attached to it. The compound is also known as PPCA and has been synthesized using various methods.
作用机制
PPCA exerts its therapeutic effects by inhibiting the activity of enzymes involved in inflammation and cancer, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It also modulates the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
PPCA has been shown to have anti-inflammatory and anti-tumor effects by inhibiting the activity of COX-2 and MMPs. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. PPCA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
PPCA has several advantages for lab experiments, including its ability to inhibit the activity of enzymes involved in inflammation and cancer, and its neuroprotective effects. However, its limitations include its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for the study of PPCA, including its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for PPCA. The development of novel synthesis methods for PPCA could also improve its potential therapeutic applications. Additionally, the use of PPCA in combination with other drugs or therapies could enhance its therapeutic effects.
合成方法
PPCA can be synthesized using various methods, including the reaction of 4-phenyl-2-butanone with cyclohexanone in the presence of sodium hydroxide. The reaction results in the formation of 2-(4-phenylbutan-2-yl)cyclohexanone, which is then converted to PPCA by reacting it with chloroformic acid and ammonia.
科学研究应用
PPCA has been studied for its potential therapeutic applications, including its ability to inhibit the activity of enzymes involved in inflammation and cancer. It has been shown to have anti-inflammatory and anti-tumor effects in both in vitro and in vivo studies. PPCA has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
产品名称 |
2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid |
|---|---|
分子式 |
C18H25NO3 |
分子量 |
303.4 g/mol |
IUPAC 名称 |
2-(4-phenylbutan-2-ylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H25NO3/c1-13(11-12-14-7-3-2-4-8-14)19-17(20)15-9-5-6-10-16(15)18(21)22/h2-4,7-8,13,15-16H,5-6,9-12H2,1H3,(H,19,20)(H,21,22) |
InChI 键 |
JKMKFVJLYBZSHJ-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCCCC2C(=O)O |
规范 SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCCCC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



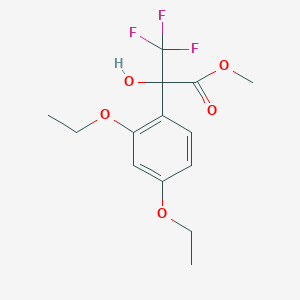
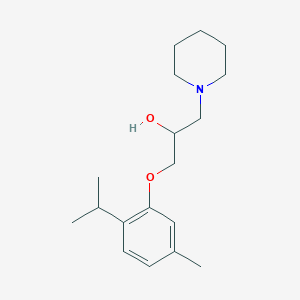
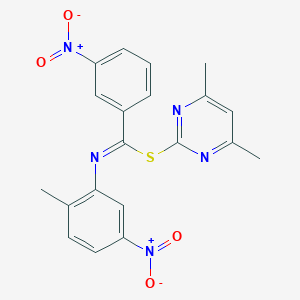
![5-[(2-bromobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262433.png)
![5-[(2-bromobenzoyl)amino]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262434.png)
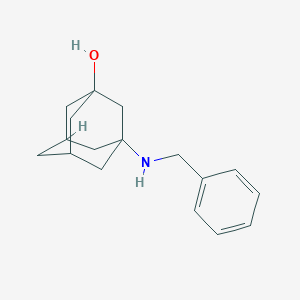
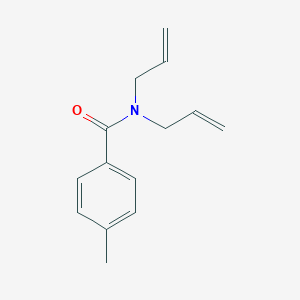
![2-[4-(3-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262444.png)
![1-(7-Fluoro-8-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B262446.png)
![N,N-dimethyl-N-[3-(5-oxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]amine](/img/structure/B262449.png)
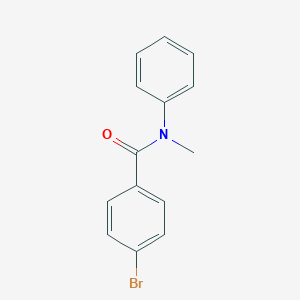
![2-[4-(3-Pyridinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B262453.png)
![2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol](/img/structure/B262454.png)
![2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262455.png)